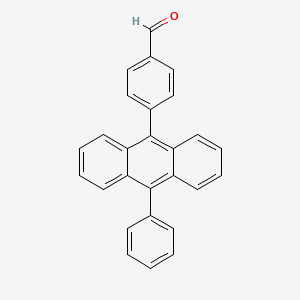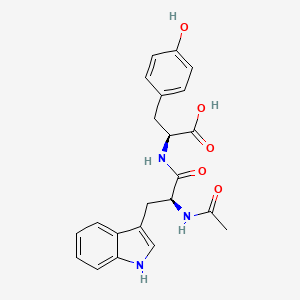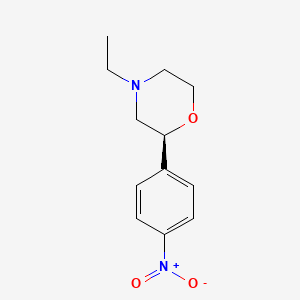
4-(10-Phenylanthracen-9-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(10-Phenylanthracen-9-YL)benzaldehyde is an organic compound with the molecular formula C27H18O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to the anthracene core. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-Phenylanthracen-9-YL)benzaldehyde typically involves a multi-step process. One common method starts with the bromination of 10-phenylanthracene to form 9-bromo-10-phenylanthracene. This intermediate is then subjected to a Suzuki coupling reaction with 4-formylphenylboronic acid under palladium catalysis to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
4-(10-Phenylanthracen-9-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 4-(10-Phenylanthracen-9-YL)benzoic acid.
Reduction: 4-(10-Phenylanthracen-9-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(10-Phenylanthracen-9-YL)benzaldehyde has several scientific research applications:
Organic Electronics: It is used as a material in OLEDs due to its efficient deep-blue emission properties.
Photophysical Studies: Its unique structure makes it a subject of interest in studies related to photophysical properties and molecular interactions.
Material Science: It is explored for its potential in developing new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 4-(10-Phenylanthracen-9-YL)benzaldehyde exerts its effects is primarily related to its electronic structure. The compound’s anthracene core and phenyl substituents create a conjugated system that allows for efficient electron transport and light emission. In OLEDs, the compound functions as an emitter, where it absorbs electrical energy and re-emits it as light. The molecular targets and pathways involved include the π-conjugated system, which facilitates the movement of electrons and holes, leading to light emission .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(10-Phenylanthracen-9-YL)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct photophysical properties. Unlike other anthracene derivatives, it has a phenyl group at the 10-position and an aldehyde group at the 4-position, making it particularly suitable for applications in OLEDs and other electronic devices .
Propiedades
Número CAS |
862260-62-6 |
|---|---|
Fórmula molecular |
C27H18O |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
4-(10-phenylanthracen-9-yl)benzaldehyde |
InChI |
InChI=1S/C27H18O/c28-18-19-14-16-21(17-15-19)27-24-12-6-4-10-22(24)26(20-8-2-1-3-9-20)23-11-5-7-13-25(23)27/h1-18H |
Clave InChI |
YALLHCSXMQOTKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)
![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)

![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)



